Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI) is a phosphorylated sugar derivative of ribose, specifically designed for various biochemical applications. It is crucial in biochemistry and molecular biology, primarily due to its role as a building block in nucleic acids and its involvement in energy transfer processes within cells.
The compound is derived from D-ribose, a pentose sugar that is integral to RNA and several metabolic pathways. The tetrasodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory use and industrial applications.
Alpha-D-Ribofuranose belongs to the class of carbohydrates, specifically the category of pentoses. It is characterized as a sugar alcohol and is further classified as a nucleotide precursor due to its phosphate groups that facilitate various biochemical reactions.
The synthesis of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt can be achieved through several methods:
Alpha-D-Ribofuranose has the molecular formula and features a furanose ring structure. The presence of four chiral centers contributes to its stereochemistry.
C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OThe compound exhibits significant chirality due to its multiple hydroxyl groups, which influence its reactivity and interactions in biological systems.
Alpha-D-Ribofuranose can participate in various biochemical reactions:
The reactions are typically catalyzed by specific enzymes such as ribokinase for phosphorylation or glycosyltransferases for nucleotide synthesis.
Alpha-D-Ribofuranose functions primarily through its role in nucleotide synthesis and energy metabolism:
The conversion of alpha-D-ribofuranose into ribonucleotides involves several enzymatic steps, highlighting its importance in cellular metabolism.
Alpha-D-Ribofuranose has several scientific uses:
This compound's versatility makes it an essential tool in both research laboratories and industrial applications focused on biochemistry and molecular biology.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4